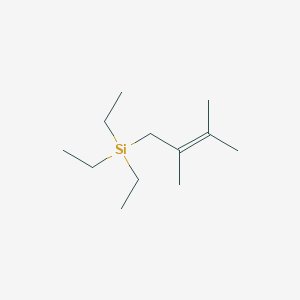
1-Triethylsilyl-2,3-dimethyl-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triethylsilyl-2,3-dimethyl-2-butene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a triethylsilyl group attached to a 2,3-dimethyl-2-butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Triethylsilyl-2,3-dimethyl-2-butene can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Triethylsilyl-2,3-dimethyl-2-butene undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the double bond in the compound, converting it into a saturated alkane.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozone (O₃), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Saturated alkanes
Substitution: Compounds with different functional groups replacing the triethylsilyl group
Wissenschaftliche Forschungsanwendungen
1-Triethylsilyl-2,3-dimethyl-2-butene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Triethylsilyl-2,3-dimethyl-2-butene involves its reactivity towards various chemical reagents. The presence of the triethylsilyl group influences the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of epoxides or alcohols through oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2-butene: A structurally similar compound without the triethylsilyl group.
1-Butene, 3,3-dimethyl-: Another related compound with a different substitution pattern.
Uniqueness
1-Triethylsilyl-2,3-dimethyl-2-butene is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications, offering advantages in terms of selectivity and functional group compatibility .
Eigenschaften
CAS-Nummer |
64545-12-6 |
|---|---|
Molekularformel |
C12H26Si |
Molekulargewicht |
198.42 g/mol |
IUPAC-Name |
2,3-dimethylbut-2-enyl(triethyl)silane |
InChI |
InChI=1S/C12H26Si/c1-7-13(8-2,9-3)10-12(6)11(4)5/h7-10H2,1-6H3 |
InChI-Schlüssel |
JHUQRXBWTSGZSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CC(=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





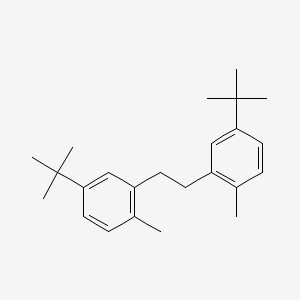
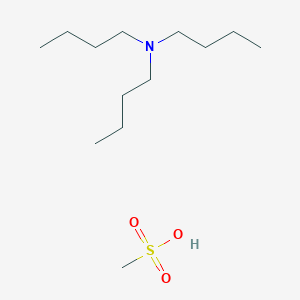
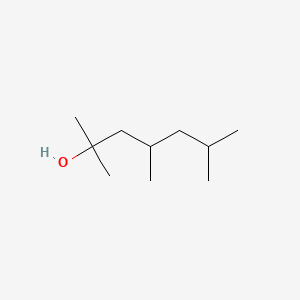
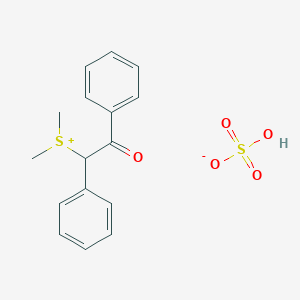
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
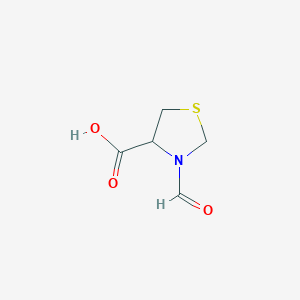
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
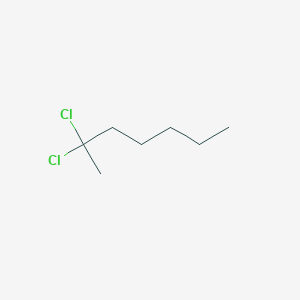
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
